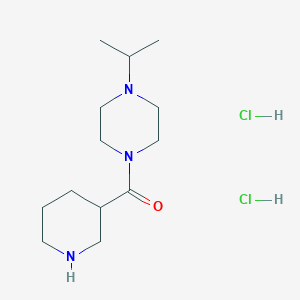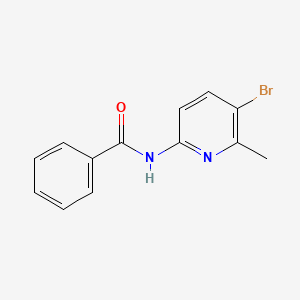
N-(5-bromo-6-methylpyridin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-6-methylpyridin-2-yl)benzamide, also known as BM2, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BM2 is a pyridine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or signaling pathways in the body. N-(5-bromo-6-methylpyridin-2-yl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. N-(5-bromo-6-methylpyridin-2-yl)benzamide has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway that plays a role in cell growth and proliferation.
Biochemical and Physiological Effects
N-(5-bromo-6-methylpyridin-2-yl)benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(5-bromo-6-methylpyridin-2-yl)benzamide can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation. In vivo studies have shown that N-(5-bromo-6-methylpyridin-2-yl)benzamide can reduce tumor growth and metastasis in animal models of cancer, reduce inflammation in animal models of inflammatory diseases, and improve cognitive function in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-bromo-6-methylpyridin-2-yl)benzamide has several advantages for lab experiments, including its relatively simple synthesis method, its potential applications in various fields, and its ability to selectively target certain enzymes or signaling pathways. However, N-(5-bromo-6-methylpyridin-2-yl)benzamide also has several limitations, including its limited solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of N-(5-bromo-6-methylpyridin-2-yl)benzamide, including the development of more efficient synthesis methods, the identification of its molecular targets and signaling pathways, and the evaluation of its potential applications in clinical settings. In medicinal chemistry, N-(5-bromo-6-methylpyridin-2-yl)benzamide could be further optimized for its pharmacokinetic and pharmacodynamic properties, and its potential as a combination therapy could be explored. In material science, N-(5-bromo-6-methylpyridin-2-yl)benzamide could be further studied for its potential applications in OLEDs and organic solar cells. In organic synthesis, N-(5-bromo-6-methylpyridin-2-yl)benzamide could be further explored for its potential applications in the synthesis of various organic compounds.
Méthodes De Synthèse
N-(5-bromo-6-methylpyridin-2-yl)benzamide has been synthesized through various methods, including Suzuki-Miyaura cross-coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 5-bromo-6-methylpyridin-2-boronic acid with benzoyl chloride in the presence of a palladium catalyst. The Buchwald-Hartwig amination involves the reaction of 5-bromo-6-methylpyridin-2-ylamine with benzoyl chloride in the presence of a palladium catalyst. The Sonogashira coupling reaction involves the reaction of 5-bromo-6-methylpyridin-2-ylamine with 4-ethynylbenzoyl chloride in the presence of a palladium catalyst.
Applications De Recherche Scientifique
N-(5-bromo-6-methylpyridin-2-yl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, N-(5-bromo-6-methylpyridin-2-yl)benzamide has been studied as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In material science, N-(5-bromo-6-methylpyridin-2-yl)benzamide has been studied for its potential applications in the development of organic light-emitting diodes (OLEDs) and organic solar cells. In organic synthesis, N-(5-bromo-6-methylpyridin-2-yl)benzamide has been studied for its potential applications in the synthesis of various organic compounds.
Propriétés
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c1-9-11(14)7-8-12(15-9)16-13(17)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVLAQZCOQNINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-6-methylpyridin-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




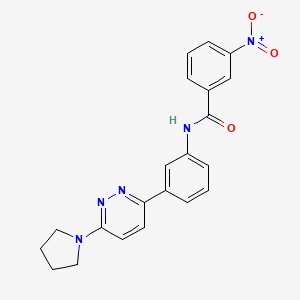
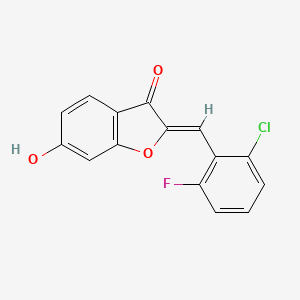
![4-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2577666.png)
![Ethyl 6-((4'-carbamoyl-[1,4'-bipiperidin]-1'-yl)methyl)-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2577667.png)

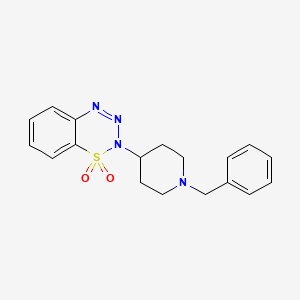
![3-(3-methoxyphenyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2577671.png)

![2-((2-methoxyethyl)amino)-6-methyl-3-(3,4,5-trimethoxyphenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2577675.png)

